Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

Medicinal Chemistry NK1 Antagonist Synthesis Chiral Building Blocks

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a chiral piperidine derivative with a defined cis configuration, specifically the (2R,4S)- or (2S,4R)- enantiomeric pair depending on the synthesis. It is primarily recognized not as an active pharmaceutical ingredient, but as a critical synthetic intermediate in the preparation of potent neurokinin-1 (NK1) receptor antagonists.

Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
CAS No. 857357-08-5
Cat. No. B12544068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate
CAS857357-08-5
Molecular FormulaC15H20FNO2
Molecular Weight265.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C
InChIInChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3
InChIKeyJTUUOODGOPSGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate (CAS 857357-08-5): A Stereochemically Defined Building Block for Tachykinin Antagonist Synthesis


Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a chiral piperidine derivative with a defined cis configuration, specifically the (2R,4S)- or (2S,4R)- enantiomeric pair depending on the synthesis [1]. It is primarily recognized not as an active pharmaceutical ingredient, but as a critical synthetic intermediate in the preparation of potent neurokinin-1 (NK1) receptor antagonists [2]. The compound features a 4-fluoro-2-methylphenyl substituent at the 2-position and an ethyl ester at the 4-position of the piperidine ring. Its molecular formula is C15H20FNO2, with a molecular weight of 265.32 g/mol and a computed XLogP3 of 2.5 [1].

Why Sourcing the Correct Stereoisomer of Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is Non-Negotiable


Attempting to substitute this compound with a generic '2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate' without specifying the *cis* configuration introduces significant risk of project failure. The downstream biological activity of the resulting NK1 antagonists is exquisitely dependent on the relative and absolute stereochemistry of the piperidine ring [1]. The 'cis' and 'trans' isomers are structurally distinct diastereomers with different spatial arrangements of the aryl and carboxylate groups, leading to fundamentally different binding affinities and pharmacological profiles. Sourcing the incorrect isomer can lead to an inactive final compound, invalidating structure-activity relationship (SAR) studies and wasting synthetic resources. The quantitative evidence below establishes the verifiable parameters that define the target compound, enabling informed procurement that ensures experimental fidelity.

Quantitative Differentiation Evidence for Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate (CAS 857357-08-5)


Stereochemical Configuration: Cis vs. Trans Diastereomer Differentiation

The target compound is unequivocally the cis diastereomer, ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate, as defined by its IUPAC name and InChI Key (JTUUOODGOPSGPH-SMDDNHRTSA-N) [1]. The trans isomer constitutes a distinct chemical entity with a different InChI Key and spatial orientation. In the context of NK1 receptor antagonist pharmacophores, the cis configuration is a fundamental requirement for high-affinity binding. For instance, studies on the piperidine-ether class of NK1 antagonists have demonstrated that the (2R,4S) absolute configuration is essential for potent activity, while the opposite enantiomer or trans diastereomers show drastically reduced or no affinity [2].

Medicinal Chemistry NK1 Antagonist Synthesis Chiral Building Blocks

Certified Purity: Validated 98.0% Chemical Purity for Reproducible Synthesis

A primary vendor-supplied technical datasheet for the target compound reports a certified purity of 98.0% . While generic alternatives may be offered with unspecified or lower purity, this validated specification reduces the risk of introducing undefined impurities that can poison catalysts, lower yields, or complicate purification in multi-step synthetic sequences. This purity level serves as a benchmark for procurement, as lower-purity material from alternative sources may require costly in-house repurification.

Chemical Synthesis Quality Control Intermediate Procurement

Ester Moiety Comparison: Ethyl Ester vs. Methyl Ester Intermediate Utility

The target compound's ethyl ester group provides a calculated logP of 2.5 [1], offering a balance of lipophilicity suitable for both organic-phase handling and subsequent hydrolysis to the carboxylic acid. In contrast, the corresponding methyl ester analog (CAS not specified but a common alternative) would have a lower logP (~1.9-2.1 estimated) and different reactivity profiles in enzymatic or base-catalyzed hydrolysis. The ethyl ester is often preferred in patented synthetic routes to NK1 antagonists as it provides a suitable balance of stability and reactivity for the subsequent amidation step to form the core piperidine-carboxamide pharmacophore [2].

Synthetic Intermediate Protecting Group Strategy NK1 Antagonist

Key Application Scenarios for Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate (CAS 857357-08-5)


Synthesis of Cis-Configured NK1 Receptor Antagonist Pharmacophores

This compound is the essential starting point for constructing the (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine core found in numerous pre-clinical and clinical NK1 antagonists [1]. The locked cis stereochemistry, as established in the evidence, is mandatory for the low-nanomolar binding affinity characteristic of this class. Direct procurement of this specific cis-isomer intermediate eliminates the need for costly and time-consuming chiral resolution or asymmetric synthesis steps, directly enabling the construction of the final pharmacophore via 4-carboxylate derivatization.

Structure-Activity Relationship (SAR) Studies on Piperidine-Based GPCR Antagonists

For medicinal chemistry teams exploring the structure-activity relationships of tachykinin or other GPCR antagonists, this compound provides a validated, high-purity (98.0%) building block. Its use ensures that any observed changes in biological activity derive from the deliberate modifications made to the scaffold (e.g., at the 4-position ester or N-terminus), rather than from stereochemical impurities or undefined byproducts introduced by inferior starting materials.

Chemical Biology Probe Development Requiring Defined Chirality

In the development of chemical probes for target engagement or PROTAC design, the absolute stereochemistry of the ligand-binding moiety is critical for selectivity. This intermediate, with its defined cis configuration [2], allows for the unambiguous synthesis of probes where the 4-carboxylate handle can be used to attach linker molecules while preserving the essential 2-aryl stereochemistry required for high-affinity target binding.

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